2,4-dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol
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Overview
Description
2,4-Dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol is an organic compound that belongs to the class of phenolic Schiff bases This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions, a hydroxyl group at the 2 position, and a propyl group at the 5 position of the phenyl ring The imino group is formed by the condensation of an aldehyde and an amine, resulting in a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol typically involves the following steps:
Bromination: The starting material, 2-hydroxy-5-propylphenol, is subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid or chloroform. This results in the formation of 2,4-dibromo-2-hydroxy-5-propylphenol.
Condensation: The brominated product is then reacted with an appropriate aldehyde, such as salicylaldehyde, in the presence of a base such as sodium hydroxide or potassium hydroxide. This condensation reaction forms the Schiff base linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or sodium alkoxide.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: It has potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Industry: The compound can be used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
2,4-Dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol can be compared with other similar compounds such as:
2,4-Dibromo-6-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: Lacks the propyl group, which may affect its biological activity and solubility.
2,4-Dichloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol: Chlorine atoms instead of bromine, which may result in different reactivity and biological properties.
2,4-Dibromo-6-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}phenol: Methyl group instead of propyl, which may influence its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H15Br2NO2 |
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Molecular Weight |
413.10 g/mol |
IUPAC Name |
2,4-dibromo-6-[(2-hydroxy-5-propylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H15Br2NO2/c1-2-3-10-4-5-15(20)14(6-10)19-9-11-7-12(17)8-13(18)16(11)21/h4-9,20-21H,2-3H2,1H3 |
InChI Key |
RUQCKICAKDDHMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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